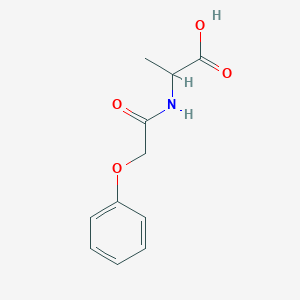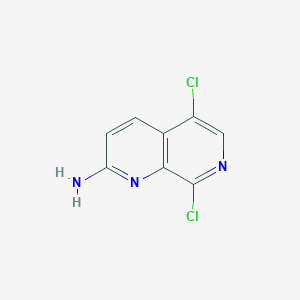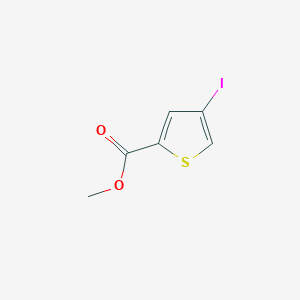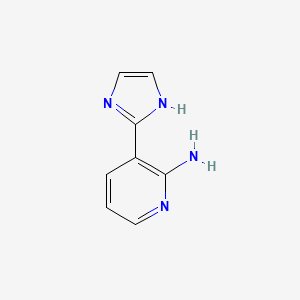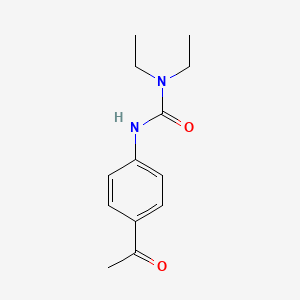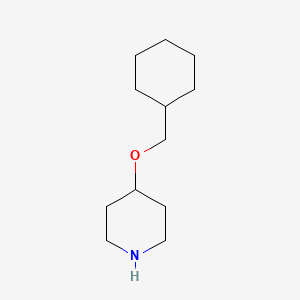
1-(3,5-Dimethoxyphenyl)-1,4-diazepane
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-1,4-diazepane, also known as 3,5-dimethoxy-1,4-diazepane, is a versatile organic compound that can be used in a variety of applications, including synthesis, scientific research, and lab experiments. The compound has a molecular formula of C9H14N2O2 and is composed of a nitrogen atom, two oxygen atoms, and nine carbon atoms. It is a white, crystalline solid at room temperature and has a melting point of about 90°C.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)-1,4-diazepane has several applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including 1,2,3,4-tetrahydro-1,4-diazepin-2-ones and 2,4-dihydroxy-1,4-diazepin-3-ones. It has also been used in the synthesis of novel compounds such as 1,4-diazepin-2-ones and 1,2,3,4-tetrahydro-1,4-diazepin-2-ones. Furthermore, it has been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
Mécanisme D'action
Target of Action
A structurally similar compound, futibatinib, has been identified as an irreversible inhibitor of fgfr1-4 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in cell proliferation, differentiation, and angiogenesis, making them a valid target in various cancers .
Mode of Action
This inhibition could lead to selective growth inhibition of tumor cells .
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to oxidative stress and apoptosis . For instance, DPP23, a synthetic chalcone derivative, has been found to modulate genes involved in glutathione metabolism, leading to an increase in reactive oxygen species (ROS) and triggering apoptosis in cancer cells .
Result of Action
Based on the effects of structurally similar compounds, it can be inferred that it might induce apoptosis in cancer cells through the generation of ros .
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-Dimethoxyphenyl)-1,4-diazepane has several advantages for use in lab experiments. It is a relatively inexpensive and easily accessible compound, and it is also relatively stable and easy to handle. Furthermore, it can be used as a reagent in a variety of reactions and can be used as a catalyst in the synthesis of various compounds. However, it also has some limitations. It is not very soluble in water and is not very soluble in organic solvents, so it may be difficult to use in some experiments.
Orientations Futures
There are several possible future directions for the use of 1-(3,5-Dimethoxyphenyl)-1,4-diazepane. It could be used in the synthesis of new compounds, such as polymers, which could have applications in a variety of industries. It could also be used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. Furthermore, it could be used in the synthesis of new drugs, such as antibiotics or antivirals. Finally, it could be used in the development of new catalysts for various reactions.
Analyse Biochimique
Biochemical Properties
1-(3,5-Dimethoxyphenyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs) and glutathione peroxidases (GPXs). These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states and protection against oxidative damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways . Additionally, it affects gene expression by upregulating or downregulating specific genes involved in cell survival, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the glutathione metabolism pathway by modulating the activity of enzymes such as glutathione reductase and glutathione peroxidase . These interactions result in changes in the levels of metabolites involved in oxidative stress responses and cellular detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it may accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins and its ability to interact with cellular transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The specific localization of this compound within the cell determines its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-8-11(9-13(10-12)17-2)15-6-3-4-14-5-7-15/h8-10,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBWXFWPXNZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCCNCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


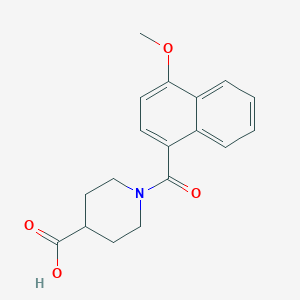
![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)

